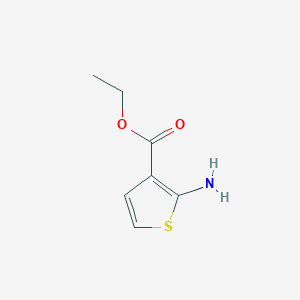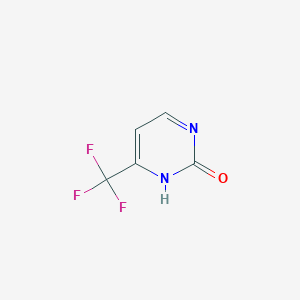
2-Hydroxy-4-(trifluoromethyl)pyrimidine
Overview
Description
Synthesis Analysis 2-Hydroxy-4-(trifluoromethyl)pyrimidine is synthesized through various methods involving cyclization reactions and condensation processes. One method includes the reaction of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride, testing different conditions to obtain pyrimidines or tetrahydropyrimidines (Zanatta et al., 1998). Another approach involves a facile three-step procedure, including cyclization of 2-aminothiophene-3-carbonitrile with trifluoroacetic acid, followed by chlorination and nucleophilic substitution reaction (Yang et al., 2014).
Molecular Structure Analysis The molecular structure of 2-Hydroxy-4-(trifluoromethyl)pyrimidine and its derivatives have been characterized by various techniques including X-ray diffraction analysis, which reveals the planarity of the molecule and the presence of conjugated aromatic rings (Zhang et al., 2013).
Chemical Reactions and Properties These compounds are involved in various chemical reactions, including cyclo-condensation and Suzuki cross-coupling reactions, leading to the synthesis of heteroarylpyrimidines and other biologically significant molecules (Saygılı et al., 2004).
Physical Properties Analysis Studies on 2-Hydroxy-4-(trifluoromethyl)pyrimidine have elucidated its stable conformations, bond angle distortions, and chemical shifts through experimental and quantum chemical analyses, highlighting its unique structural and electronic properties (Arjunan et al., 2018).
Chemical Properties Analysis The chemical properties of 2-Hydroxy-4-(trifluoromethyl)pyrimidine derivatives, such as their reactivity and interaction with biological molecules like DNA, have been studied. These compounds exhibit significant biological activities and interact with DNA through various modes, indicating their potential for further pharmacological exploration (Zhang et al., 2013).
Scientific Research Applications
It is utilized in physiological research to study the regulation of terpenoid metabolism in relation to phytohormones and sterols, which are critical for cell division, elongation, and senescence (Grossmann, 1990).
The compound is used in chemical studies for the ring-to-ring transformation of 1,2,4-oxadiazole-pyrimidinium salts (Buscemi et al., 2006).
It aids in the synthesis of biologically active pteridines and pyrimidines with an amino acid residue at the 2-position, which has implications in medicinal chemistry (Sugimoto et al., 1979).
The compound is also used in the preparation of various 2-alkoxy products and novel O1,O3-disubstituted glycerol and oxazolopyridopyrimidone betaine derivatives (Abass & Mayas, 2007).
It is involved in the synthesis of 4-(trifluoromethyl)pyrido[4,3-d]pyrimidine derivatives (Vasil’ev et al., 2010).
Its chemical and chemotherapeutical interest arises from its properties of a 4-hydroxy-2-pyridone and uracil in one ring system (Stadlbauer & Dang Van Tinh, 1999).
It exhibits potential anti-inflammatory, analgesic, and antipyretic activities (Antre et al., 2011).
The compound is a precursor to trimethoprim derivatives, which have antibacterial activity (Stuart et al., 1983).
Derivatives of 2-Hydroxy-4-(trifluoromethyl)pyrimidine have shown improved anti-inflammatory and analgesic activities (Muralidharan et al., 2019).
Its electrochemical reduction properties are useful for studying the chemical and spectroscopic properties of products (Smith & Elving, 1961).
Pyrazolo-pyrimidine derivatives, including this compound, largely inhibit the corrosion of copper in sulfuric acid solution, showing potential as corrosion inhibitors (Xu et al., 2018).
It has anti-bacterial activity against gram-positive and gram-negative bacteria (Deshmukh et al., 2009).
Safety And Hazards
Future Directions
While specific future directions for 2-Hydroxy-4-(trifluoromethyl)pyrimidine are not available, pyrimidine derivatives are of great interest in drug discovery due to their wide range of pharmacological effects . They are often used as scaffolds for the design of new compounds with different biological profiles .
properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEBFEVZTGLOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361286 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(trifluoromethyl)pyrimidine | |
CAS RN |
104048-92-2 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

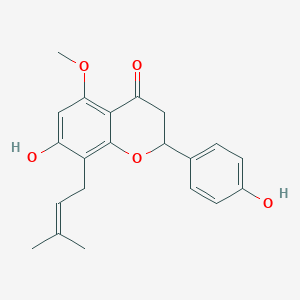
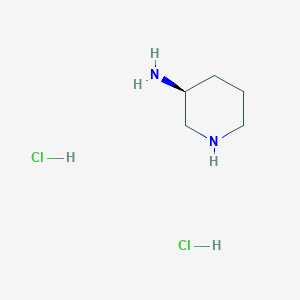
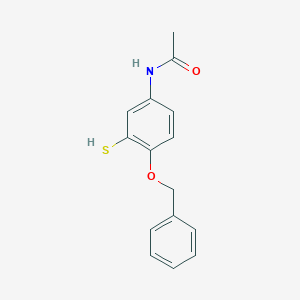
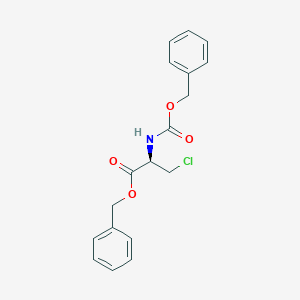
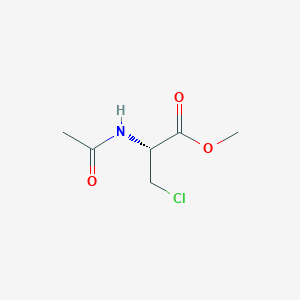

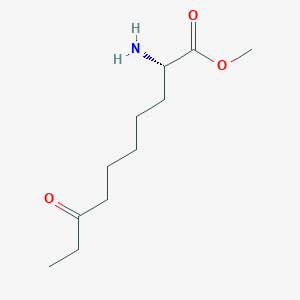
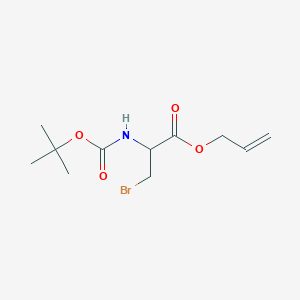
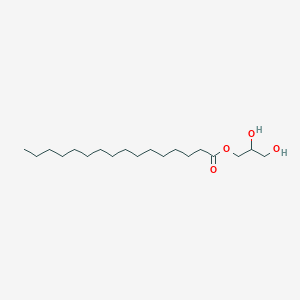

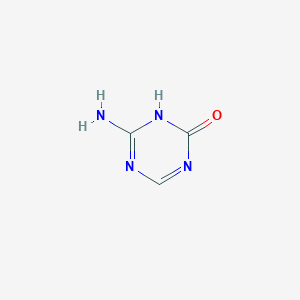
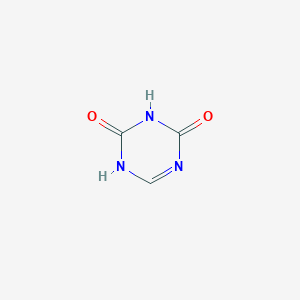
![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)
